molecular formula C21H20N2O7 B11040199 N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide

N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide

Cat. No.: B11040199
M. Wt: 412.4 g/mol
InChI Key: RBOOMFKPPLZLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring, a methoxyphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Methoxy Groups: Methoxylation of the benzodioxole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reactions: The final coupling of the benzodioxole and isoxazole intermediates is performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced isoxazole derivatives.

    Substitution: Halogenated or nitrated benzodioxole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anticancer agent. The compound’s ability to interfere with cellular processes, such as cell cycle regulation and apoptosis, is of particular interest .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole and isoxazole rings can engage in hydrogen bonding and π-π interactions, influencing the activity of proteins involved in cell signaling pathways. This can lead to the modulation of cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-hydroxyphenyl)-3-isoxazolyl]acetamide
  • N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-chlorophenyl)-3-isoxazolyl]acetamide

Uniqueness

Compared to similar compounds, N-[5-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

N-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C21H20N2O7/c1-11(24)22-21-16(12-5-7-13(25-2)8-6-12)17(30-23-21)14-9-15-19(29-10-28-15)20(27-4)18(14)26-3/h5-9H,10H2,1-4H3,(H,22,23,24)

InChI Key

RBOOMFKPPLZLPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.